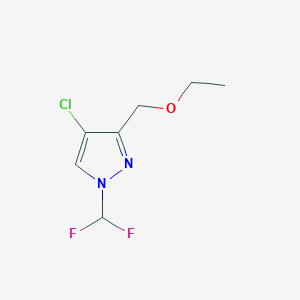

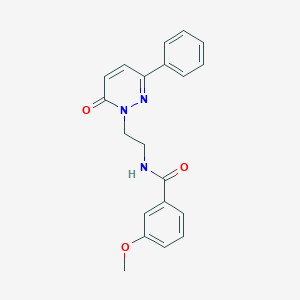

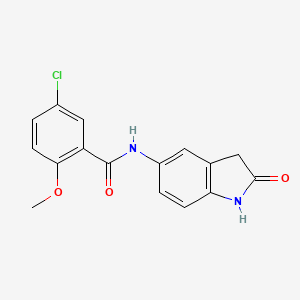

![molecular formula C25H25N5O2 B2532718 8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899726-68-2](/img/structure/B2532718.png)

8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" belongs to a class of chemicals known as imidazo[2,1-f]purinones. These compounds have been studied for their potential as selective A(3) adenosine receptor antagonists, which could have therapeutic implications. The structure of these molecules is characterized by a xanthine core, which is a purine base found in most human body tissues and fluids, certain plants, and some other organisms .

Synthesis Analysis

The synthesis of related compounds has been described in the literature, where researchers have focused on the structure-activity relationship (SAR) by introducing various substitutions at the 1-, 3-, and 8-positions of the imidazo[2,1-f]purine-2,4-dione core. These modifications aim to enhance the potency and hydrophilicity of the molecules. The synthesis process typically involves multiple steps, starting from the xanthine core and introducing the appropriate substituents through chemical reactions that form the desired bonds and functional groups .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their activity as A(3) adenosine receptor antagonists. Docking and 3D-QSAR studies have been used to investigate the binding disposition of these molecules to the A(3) receptor. These studies help in understanding how the different substituents affect the interaction with the receptor and contribute to the selectivity and potency of the compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[2,1-f]purinones are designed to introduce specific functional groups at strategic positions on the xanthine core. These reactions are carefully chosen to ensure that the final product has the desired properties for binding to the A(3) adenosine receptor. The nature of the substituents and their positions on the core structure play a significant role in the overall activity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-f]purinones, such as solubility, stability, and hydrophilicity, are influenced by the specific substituents present on the molecule. These properties are important for the bioavailability and pharmacokinetics of the compounds when used as potential therapeutic agents. The SAR studies aim to optimize these properties to improve the efficacy of the compounds .

Relevance to Case Studies

In the context of case studies, compounds with a purine-2,4-dione nucleus, similar to the one , have shown a range of receptor activities. Substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system have been found to be essential for receptor affinity and selectivity, particularly towards serotoninergic (5-HT1A, 5-HT7) and dopaminergic (D2) receptors. Preliminary pharmacological in vivo studies of selected derivatives have indicated potential anxiolytic and antidepressant activities, highlighting the therapeutic potential of these molecules .

Propiedades

IUPAC Name |

6-(2,3-dimethylphenyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O2/c1-15-9-11-19(12-10-15)14-29-23(31)21-22(27(5)25(29)32)26-24-28(21)13-17(3)30(24)20-8-6-7-16(2)18(20)4/h6-13H,14H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDBQZAJEFPECV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C=C(N4C5=CC=CC(=C5C)C)C)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2532637.png)

![N-(2,6-dimethylphenyl)-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]butanamide](/img/structure/B2532638.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2532640.png)

![2-(4-Chlorophenoxy)-1-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2532647.png)

![2-(benzylthio)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2532649.png)

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2532656.png)

![N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2532657.png)